Product packaging for 3,3-difluoro-2,3-dihydro-1H-inden-1-amine(Cat. No.:CAS No. 1196156-50-9)

3,3-difluoro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B3186063
CAS No.: 1196156-50-9
M. Wt: 169.17
InChI Key: NLPCBZZHVKKYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Fluorinated Indane Scaffolds in Modern Synthetic Chemistry

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. mdpi.com Fluorinated compounds are prevalent in pharmaceuticals, agrochemicals, and advanced materials. mdpi.com The presence of fluorine can enhance metabolic stability, increase binding affinity to biological targets, and modulate lipophilicity and bioavailability. mdpi.comnih.gov

The indane scaffold, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is a privileged structure in medicinal chemistry. When fluorinated, the indane framework's rigidity and defined stereochemistry, combined with the unique properties of fluorine, can lead to potent and selective bioactive compounds. mdpi.com For instance, the trifluoromethyl group (CF3) has been incorporated into indane structures to create ligands for cannabinoid receptors, highlighting the potential of fluorinated indanes in drug discovery. mdpi.com Research in this area is continually evolving, with a focus on developing novel methods for the synthesis of these valuable molecules. mdpi.com

Significance of Dihydroindenamine Frameworks in Chemical Research

The dihydroindenamine framework, specifically 2,3-dihydro-1H-inden-1-amine and its derivatives, are crucial intermediates in the synthesis of various pharmaceuticals. A notable example is the use of 2,3-dihydro-1H-inden-1-amine in the preparation of rasagiline, a drug used for the treatment of Parkinson's disease. google.com The amino group on the indane scaffold provides a key handle for further chemical modifications, allowing for the construction of more complex molecular architectures.

The development of efficient synthetic routes to dihydroindenamines and their derivatives is an active area of research. google.com The stereochemistry of the amine group is often critical for biological activity, making enantioselective syntheses particularly important. The combination of the rigid indane backbone and the reactive amino group makes these compounds versatile building blocks in the design of new chemical entities with potential therapeutic applications.

Overview of Key Academic Research Trajectories for the Chemical Compound

While specific research on 3,3-difluoro-2,3-dihydro-1H-inden-1-amine is not extensively documented in publicly available literature, its significance can be inferred from established research trajectories in related areas. The primary research focus would likely be on its synthesis and potential applications as a novel building block in medicinal chemistry.

A plausible synthetic pathway to this compound would involve the preparation of a fluorinated precursor, 3,3-difluoro-2,3-dihydro-1H-inden-1-one. The synthesis of such fluorinated indanones is an area of active investigation. Key research in this field includes the development of catalytic methods for the stereoselective fluorination of indanone derivatives.

Once the 3,3-difluoro-1-indanone precursor is obtained, the final step would likely involve a reductive amination or the reduction of the corresponding oxime. A known method for the synthesis of the non-fluorinated analogue, 2,3-dihydro-1H-inden-1-amine, involves the reduction of 2,3-dihydro-1H-inden-1-one oxime. google.com This suggests a similar approach could be employed for the synthesis of the difluorinated target molecule.

Future research on this compound would likely explore its utility as a scaffold for new bioactive molecules. The presence of the gem-difluoro group at the 3-position is expected to impart unique conformational constraints and electronic properties, which could be exploited in the design of novel enzyme inhibitors or receptor ligands.

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Formula C9H9F2N chemscene.com
Molecular Weight 169.17 g/mol chemscene.com
CAS Number 1196156-50-9 chemscene.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9F2N B3186063 3,3-difluoro-2,3-dihydro-1H-inden-1-amine CAS No. 1196156-50-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-difluoro-1,2-dihydroinden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-9(11)5-8(12)6-3-1-2-4-7(6)9/h1-4,8H,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPCBZZHVKKYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3,3 Difluoro 2,3 Dihydro 1h Inden 1 Amine

Direct and Indirect Fluorination Strategies

The introduction of the geminal difluoro group at the 3-position of the indane scaffold is a critical step in the synthesis of the target molecule. Both direct and indirect fluorination strategies have been explored, primarily involving the fluorination of 1-indanone (B140024) precursors.

Selective Introduction of Geminal Difluoro Groups at the 3-Position

The direct introduction of two fluorine atoms onto the same carbon atom, known as gem-difluorination, can be a challenging transformation. One common approach involves the use of electrophilic fluorinating reagents on a suitable precursor. For instance, the direct fluorination of 1,3-indandione can lead to the formation of 2,2-difluoro-1,3-indandione. While this introduces the geminal difluoro group, it is at the 2-position of the dione. Subsequent chemical modifications would be necessary to convert this intermediate to the desired 3,3-difluoro-1-indanone skeleton.

Another strategy involves the use of Selectfluor®, a commercially available electrophilic fluorinating agent. Direct fluorination of 1-indanone with Selectfluor® has been reported, although achieving selective difluorination at the 3-position can be challenging and may lead to a mixture of mono- and di-fluorinated products at various positions depending on the reaction conditions and the substrate's electronic properties. mdpi.com

Approaches for Fluorination of Indanone Precursors

The synthesis of fluorinated indanones often begins with the construction of the indanone ring system, followed by the introduction of fluorine atoms. The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids is a common method for synthesizing 1-indanones. researchgate.net Once the indanone precursor is obtained, various fluorination methods can be employed.

Electrophilic fluorination using reagents like Selectfluor® is a widely used technique. The reaction of 1-indanone with Selectfluor® in acetonitrile can lead to the formation of fluorinated indanone derivatives. mdpi.com The regioselectivity of the fluorination is influenced by the stability of the enolate or enol intermediate. For 1-indanone, fluorination can occur at the 2-position. To achieve fluorination at the 3-position, a precursor with a carbonyl or a group that can be converted to a carbonyl at the 3-position would be necessary.

Alternatively, the synthesis of 3,3-difluoro-1-indanone can be approached by starting with a precursor that already contains the geminal difluoro group or a functional group that can be readily converted to it. For example, a synthetic route could involve the cyclization of a precursor already bearing the C(F)₂ moiety.

Amine Group Installation and Functionalization

Once the 3,3-difluoro-1-indanone precursor is synthesized, the next crucial step is the introduction of the amine group at the 1-position. Reductive amination and the conversion of oxime derivatives are two prominent pathways to achieve this transformation.

Reductive Amination Pathways for the 1-Amine Functionality

Reductive amination is a versatile method for converting ketones into amines. wikipedia.orglibretexts.org This process typically involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or an ammonium salt, to form an intermediate imine, which is then reduced to the desired amine. wikipedia.orglibretexts.org

For the synthesis of 3,3-difluoro-2,3-dihydro-1H-inden-1-amine, 3,3-difluoro-1-indanone would be reacted with an ammonia source, such as ammonium acetate or ammonia gas, in the presence of a reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. masterorganicchemistry.com The choice of reducing agent and reaction conditions is crucial to ensure the selective reduction of the imine intermediate without affecting the geminal difluoro group or the aromatic ring. Sodium cyanoborohydride is often preferred as it is a milder reducing agent that selectively reduces imines in the presence of ketones. masterorganicchemistry.com

The general scheme for the reductive amination of 3,3-difluoro-1-indanone is presented in the table below.

StepReactantsIntermediateProduct
13,3-Difluoro-1-indanone, Ammonia (or ammonium salt)3,3-Difluoro-1-iminoindaneThis compound
2Imine intermediate, Reducing agent (e.g., NaBH₃CN)-

Conversion of Oxime Derivatives to the Indanamine

An alternative route to the 1-amine functionality is through the formation and subsequent reduction of an oxime derivative. The ketone, 3,3-difluoro-1-indanone, can be reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding 3,3-difluoro-1-indanone oxime. orgsyn.org

The reduction of the oxime to the primary amine can be achieved using various reducing agents. Catalytic hydrogenation over metal catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel is a common method for oxime reduction. researchgate.netencyclopedia.pub The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol or acetic acid. encyclopedia.pub Other reducing agents, such as sodium in ethanol or lithium aluminum hydride (LiAlH₄), can also be employed, although the reaction conditions need to be carefully controlled to avoid side reactions. The choice of catalyst and conditions can influence the yield and purity of the final amine product. researchgate.net

ReactantReagentsProduct
3,3-Difluoro-1-indanoneHydroxylamine hydrochloride, Base3,3-Difluoro-1-indanone oxime
3,3-Difluoro-1-indanone oximeReducing agent (e.g., H₂/Pd-C)This compound

Enantioselective Synthesis of Chiral Indanamines

The development of enantioselective methods for the synthesis of chiral amines is of significant interest in medicinal chemistry. For this compound, the carbon atom at the 1-position is a stereocenter, and therefore, the compound can exist as a pair of enantiomers.

Asymmetric synthesis of the chiral amine can be approached through several strategies. One method involves the asymmetric reduction of the 3,3-difluoro-1-indanone precursor to the corresponding chiral alcohol, followed by conversion to the amine with retention or inversion of configuration. Chiral reducing agents or catalysts, such as those based on chiral oxazaborolidines (Corey-Bakshi-Shibata reduction), can be employed for the enantioselective reduction of the ketone. researchgate.net

Another approach is the asymmetric reductive amination of 3,3-difluoro-1-indanone. This can be achieved by using a chiral amine as a resolving agent or by employing a chiral catalyst in the reduction of the intermediate imine. Chiral phosphoric acids and their derivatives have emerged as effective organocatalysts for asymmetric reductive aminations. researchgate.net These catalysts can activate the imine intermediate and facilitate the stereoselective transfer of a hydride from a reducing agent, leading to the formation of one enantiomer in excess.

Furthermore, the enantioselective synthesis of fluorinated flavanone derivatives has been achieved through an organocatalytic tandem intramolecular oxa-Michael addition/electrophilic fluorination reaction using bifunctional cinchona alkaloids. nih.gov Similar strategies, employing chiral catalysts to control the stereochemistry of key bond-forming steps, could potentially be adapted for the asymmetric synthesis of this compound.

Recent advances in the enantioselective synthesis of chiral primary amines through metal-catalyzed asymmetric hydrogenation of imines offer a promising route. researchgate.net Chiral catalysts based on transition metals like iridium or rhodium, complexed with chiral ligands, can facilitate the highly enantioselective hydrogenation of the imine derived from 3,3-difluoro-1-indanone.

The table below summarizes some of the potential chiral catalysts and their applications in asymmetric synthesis relevant to the target molecule.

Catalyst TypeApplicationPotential for Target Molecule
Chiral OxazaborolidinesAsymmetric reduction of ketonesEnantioselective reduction of 3,3-difluoro-1-indanone to a chiral alcohol precursor.
Chiral Phosphoric AcidsAsymmetric reductive aminationDirect enantioselective synthesis of the target amine from 3,3-difluoro-1-indanone. researchgate.net
Chiral Cinchona AlkaloidsAsymmetric fluorination and cyclizationPotential for developing a stereoselective fluorination or amine installation step. nih.gov
Chiral Transition Metal ComplexesAsymmetric hydrogenation of iminesEnantioselective reduction of the imine intermediate to the final chiral amine. researchgate.net

Asymmetric Catalysis in Indane Amine Synthesis

Asymmetric catalysis offers the most direct and atom-economical route to enantiomerically enriched compounds by employing a small amount of a chiral catalyst to generate large quantities of a chiral product. For the synthesis of chiral 1-aminoindanes, both transition-metal catalysis and organocatalysis have emerged as powerful tools.

Transition-metal catalysts, particularly those based on rhodium, iridium, and scandium, are effective for the asymmetric synthesis of indane amines. A notable strategy involves the enantioselective [3+2] annulation of aromatic aldimines with alkenes using chiral half-sandwich scandium catalysts. acs.org This method constructs the chiral indane framework with high levels of regio-, diastereo-, and enantioselectivity (up to >19:1 dr and 99:1 er). acs.org Another common approach is the asymmetric hydrogenation or transfer hydrogenation of pre-formed imines or enamines derived from 3,3-difluoro-1-indanone. Chiral phosphine ligands, in combination with rhodium or iridium, can facilitate highly enantioselective reduction of the C=N double bond. mdpi.com

Organocatalysis, which uses small, metal-free organic molecules to catalyze asymmetric transformations, provides a complementary approach. Chiral phosphoric acids (CPAs) have been successfully used in reactions involving precursors like 3,3-difluoro-2-aryl-3H-indoles, demonstrating their utility in controlling stereochemistry within the difluoro-indane scaffold. researchgate.netnih.gov For the target amine, an organocatalytic reductive amination of the corresponding ketone, using a Hantzsch ester as the reductant and a chiral aminocatalyst, represents a viable pathway.

Interactive Table: Comparison of Asymmetric Catalytic Strategies for Chiral Amine Synthesis

Catalytic SystemApproachKey FeaturesPotential for Target Compound
Chiral Scandium Complexes [3+2] AnnulationHigh atom economy; Excellent diastereo- and enantioselectivity; Builds the indane core directly. acs.orgApplicable if starting from appropriate aldimine and alkene precursors.
Rhodium/Iridium Catalysts Asymmetric HydrogenationHigh enantioselectivity for C=N reduction; Well-established for various imines. mdpi.comHighly suitable for the reduction of the imine formed from 3,3-difluoro-1-indanone.
Chiral Phosphoric Acids (CPAs) Organocatalytic Cyclization / ReductionMetal-free; Mild reaction conditions; Effective for related difluoro-indane systems. nih.govApplicable in reductive amination or related cascade reactions.
Cinchona Alkaloid Derivatives Organocatalytic IsomerizationEnables asymmetric synthesis of trifluoromethylated amines via imine isomerization. nih.govPotentially adaptable for a similar isomerization strategy if a suitable precursor is designed.

Chiral Resolution Techniques for Enantiomeric Enrichment

When a racemic mixture of this compound is synthesized, chiral resolution is necessary to separate the enantiomers. This is typically achieved by converting the enantiomers into a pair of diastereomers, which can be separated by physical methods like crystallization.

A prevalent method is the formation of diastereomeric salts. The racemic amine is reacted with a single enantiomer of a chiral acid, known as a resolving agent. The resulting salts—(R)-amine-(R)-acid and (S)-amine-(R)-acid—are diastereomers with different physical properties, such as solubility. wikipedia.orgrsc.org Fractional crystallization can then be used to isolate one of the diastereomeric salts. Subsequent treatment with a base liberates the enantiomerically pure amine.

Alternatively, the racemic amine can be derivatized with a chiral agent to form covalent diastereomers. For instance, reaction with (R)-O-acetylmandeloyl chloride produces diastereomeric amides that can be separated by chromatography or crystallization, followed by hydrolysis to release the desired amine enantiomer. researchgate.net

Enzymatic kinetic resolution offers a greener alternative. Specific enzymes, such as lipases or amine transaminases (ATAs), can selectively acylate or deaminate one enantiomer of the racemic amine, leaving the other enantiomer unreacted. researchgate.net This allows for the separation of the unreacted enantiomer from the modified one.

Interactive Table: Chiral Resolution Methods for Amines

TechniquePrincipleCommon Reagents/EnzymesAdvantagesDisadvantages
Diastereomeric Salt Crystallization Formation of salts with different solubilities. wikipedia.orgTartaric acid, Mandelic acid, Camphorsulfonic acidScalable, cost-effective, well-established.Success is empirical; Maximum 50% yield for the desired enantiomer without a racemization step.
Diastereomeric Derivative Formation Covalent bonding to a chiral auxiliary. researchgate.net(R)-O-acetylmandeloyl chloride, Mosher's acid chlorideCan be separated by chromatography if crystallization fails.Requires additional reaction and cleavage steps, generating more waste.
Enzymatic Kinetic Resolution Enzyme selectively reacts with one enantiomer. researchgate.netLipases (for acylation), Amine Transaminases (ATAs)High selectivity, mild conditions, environmentally benign.Maximum 50% yield without a racemization process; enzyme cost and stability can be factors.

Diastereoselective Control in Multi-step Routes

While this compound itself does not have a second stereocenter, synthetic routes to substituted analogs often require precise control over the relative stereochemistry between multiple centers. Diastereoselective control can be exerted through various strategies.

Substrate Control: An existing stereocenter in a molecule can direct the formation of a new stereocenter. For example, in the synthesis of cis-1-aminoindan-2-ol, the hydroxyl group can direct subsequent reactions to occur on the same face of the ring system. nih.gov

Auxiliary Control: A chiral auxiliary is a temporary chiral group attached to the substrate to direct a stereoselective reaction. N-tert-butylsulfinyl imines are widely used for this purpose in the synthesis of chiral amines. nih.gov The synthesis would involve condensing 3,3-difluoro-1-indanone with a chiral sulfinamide to form a sulfinylimine. A subsequent diastereoselective reduction of the C=N bond, directed by the bulky sulfinyl group, followed by acidic cleavage of the auxiliary, would yield the enantiomerically enriched amine. nih.gov

Catalyst/Reagent Control: In this approach, the chirality of the catalyst or reagent determines the stereochemical outcome, irrespective of other stereocenters in the substrate. As mentioned previously, catalyst-controlled diastereodivergent synthesis using scandium complexes allows for the selective formation of either cis or trans diastereomers of substituted 1-aminoindanes from the same starting materials simply by modifying the chiral ligand. acs.org This provides powerful control over the final product's stereochemistry.

Scalable and Sustainable Synthetic Protocols

Moving from laboratory-scale synthesis to industrial production requires methodologies that are not only efficient but also safe, scalable, and environmentally sustainable. Continuous flow chemistry and the principles of green chemistry are central to achieving these goals.

Continuous Flow Methodologies for Indanamine Production

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a traditional batch reactor. This technology offers significant advantages for the synthesis of active pharmaceutical ingredients (APIs), including fluorinated compounds. researchgate.netscielo.br Key benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety by minimizing the volume of hazardous reagents at any given time, and straightforward scalability. goflow.at

For the production of this compound, a multi-step continuous flow system could be designed. mdpi.com For example, the synthesis could begin with the flow-based reduction of a 3,3-difluoro-1-indanone precursor, followed by an in-line amination step. nih.gov The use of packed-bed reactors containing immobilized catalysts or reagents can simplify purification and allow for catalyst recycling, further enhancing the efficiency and sustainability of the process. nih.gov

Green Chemistry Principles in Fluorinated Indane Synthesis

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduepa.gov The synthesis of organofluorine compounds, which has traditionally relied on hazardous reagents, is an area ripe for the application of these principles. researchgate.net

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic methods are inherently more atom-economical than stoichiometric ones. Furthermore, using nucleophilic fluorine sources like potassium fluoride (KF) is preferable to many electrophilic "F+" reagents, which often have large counterions that become waste. dovepress.com

Use of Safer Solvents and Reagents: Traditional fluorination often employs hazardous reagents like elemental fluorine or hydrogen fluoride (HF). Modern methods focus on developing safer, solid-phase fluorinating agents. pharmtech.com The choice of solvent is also critical, with a preference for greener solvents like water, ethanol, or supercritical CO₂, and avoidance of chlorinated solvents.

Catalysis: As discussed, using catalytic amounts of a substance (metal catalyst, organocatalyst, or enzyme) is superior to using stoichiometric reagents, as it reduces waste and often allows for milder reaction conditions. yale.edu

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Continuous flow reactors can improve energy efficiency through better heat transfer. epa.gov Microwave-assisted or sonochemical methods can also accelerate reactions, reducing the need for prolonged heating.

By integrating these principles, the synthesis of fluorinated indanes can be made more sustainable, reducing environmental impact and improving process safety. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 3,3 Difluoro 2,3 Dihydro 1h Inden 1 Amine

Reactivity of the Amine Functionality

The primary amine group at the C1 position is a key site of reactivity in 3,3-difluoro-2,3-dihydro-1H-inden-1-amine. As a nucleophile, it readily participates in a variety of bond-forming reactions common to primary amines.

The lone pair of electrons on the nitrogen atom allows this compound to act as a potent nucleophile, attacking electrophilic centers to form new carbon-nitrogen or heteroatom-nitrogen bonds. Common reactions include acylation and alkylation. For instance, primary amines like 1-aminoindane readily react with acylating agents such as trifluoroacetic anhydride (B1165640) in the presence of a base to form stable N-acyl derivatives. google.com Similarly, alkylation with electrophiles like propargyl halides can yield N-alkylated products, a key step in the synthesis of related pharmacologically active molecules. wikipedia.org

A classic chemical test that leverages the reactivity of primary amines is the Hinsberg test. msu.edu Reaction with benzenesulfonyl chloride in an aqueous base would be expected to produce a soluble sulfonamide salt. msu.edu The acidic nature of the proton on the sulfonamide nitrogen allows the product to dissolve in the alkaline medium, distinguishing it from secondary and tertiary amines. msu.edu

While the amine group can be oxidized, the presence of fluorine atoms on the adjacent benzylic carbon is known to increase metabolic stability and resistance to oxidative degradation. enamine.net This is a common strategy in medicinal chemistry to protect molecules from rapid breakdown in biological systems.

However, oxidative transformations of the core indane structure have been reported. In a related N-protected (R)-1-aminoindan derivative, a Baeyer-Villiger oxidation was successfully carried out using an oxidizing agent like 3-chloroperoxybenzoic acid (m-CPBA) in the presence of trifluoroacetic acid. google.com This reaction oxidizes the indane ring system, demonstrating that the scaffold is susceptible to oxidation under specific conditions, although this is not a direct oxidation of the amine itself. google.com

The amine functionality serves as a versatile handle for introducing a wide array of chemical moieties, enabling the synthesis of diverse derivatives. This is a cornerstone of medicinal chemistry, where analogues are created to explore structure-activity relationships. For the closely related 1-aminoindane scaffold, numerous derivatization strategies have been documented.

A prominent example is the synthesis of rasagiline, which involves the N-alkylation of (R)-1-aminoindane with propargyl chloride. wikipedia.org Another common derivatization is N-acylation. For instance, (R)-1-aminoindane can be converted to its N-trifluoroacetyl derivative using trifluoroacetic anhydride. google.com This reaction proceeds smoothly and is often used as a method for protecting the amine group or for chiral resolutions. google.com These examples highlight the robust and predictable reactivity of the amine group for creating new derivatives.

Table 1: Examples of Derivatization Reactions on the 1-Aminoindane Scaffold
Starting MaterialReagent(s)ProductReaction TypeReference
(R)-1-AminoindaneTrifluoroacetic anhydride, TolueneN-Trifluoroacetyl-(R)-1-aminoindanN-Acylation google.com
(R)-1-AminoindanePropargyl ChlorideRasagiline (N-propargyl-(R)-1-aminoindane)N-Alkylation wikipedia.org

Influence of Geminal Difluorination on Molecular Reactivity

The two fluorine atoms at the C3 position are not mere spectators; they exert a profound influence on the molecule's electronic properties and open pathways for unique chemical transformations.

The most significant impact of the geminal difluoro group is its powerful electron-withdrawing effect, transmitted through the carbon framework via induction. Fluorine is the most electronegative element, and the presence of two fluorine atoms at the benzylic position (C3) strongly pulls electron density away from the rest of the molecule.

This inductive effect has a direct and measurable consequence on the amine at C1. The withdrawal of electron density deactivates the aromatic ring and, more importantly, decreases the electron density on the nitrogen atom. This reduction in electron density makes the lone pair less available for donation to a proton, thereby significantly reducing the basicity of the amine. Studies on analogous fluorinated amines have shown that installing fluorine at the β or γ position can lower the pKa of the amine by 1.1 to 3.3 units. nih.gov Therefore, this compound is expected to be a considerably weaker base than its non-fluorinated counterpart, 1-aminoindane.

The carbon-fluorine bond is the strongest single bond in organic chemistry, making C-F activation a significant challenge. However, recent advances have provided methods for the functionalization of even unactivated C(sp³)–F bonds, such as those in a gem-difluoroalkane moiety. researchgate.net

Lewis acids have emerged as powerful tools for this purpose. Strong Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) or aluminum-based reagents (e.g., AlCl₃) can coordinate to the fluorine atom, weakening the C-F bond and facilitating its cleavage. researchgate.netresearchgate.net This can initiate cascade reactions, such as intramolecular Friedel-Crafts-type cyclizations. researchgate.net Furthermore, transition-metal-free photoredox catalysis has been developed for the activation of C-F bonds, allowing for the generation of radicals that can participate in further reactions. nih.gov These modern synthetic methods suggest that the C-F bonds in this compound, while robust, could potentially be activated for novel transformations, allowing for the substitution of fluorine with other functional groups. researchgate.netnih.gov

Cyclization and Annulation Reactions involving Indane Motifs

The indane framework is a common structural motif in biologically active molecules and natural products, making the development of new synthetic routes, including cyclization and annulation reactions, an area of significant research interest. nih.gov Annulation, the process of building a new ring onto a molecule, is a powerful strategy for constructing polycyclic systems. libretexts.org The Robinson annulation, a classic example, combines a Michael reaction with an intramolecular aldol (B89426) condensation to form a six-membered ring. libretexts.orgmasterorganicchemistry.com This two-step sequence first yields a 1,5-diketone, which subsequently cyclizes upon treatment with a base to form a cyclohexenone ring. libretexts.org

Various transition metal-catalyzed reactions have been developed to synthesize indanone and indane structures. For instance, palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides can produce indanones. organic-chemistry.org Another approach involves a palladium-catalyzed cascade reaction that combines a Heck reaction with an aldol-type annulation to form 1-indanones from 2-bromobenzaldehydes and vinyl ethers. liv.ac.uk Rhodium catalysts have been employed in the [5+2] cycloaddition of 1-indanones with internal alkynes, leading to the formation of benzocycloheptenones through C-C bond activation and ring expansion. rsc.org

Furthermore, nickel-catalyzed reactions have proven effective for indane synthesis. The carboannulation of o-bromobenzyl zinc bromide with alkynes or alkenes, catalyzed by nickel, provides a route to indenes and indanes. organic-chemistry.org Higher-order cycloadditions, such as the [10+2] cycloaddition between 2-arylidene-1-indanones and 3-nitroindoles, can generate complex polycyclic frameworks. rsc.org These methods highlight the versatility of cyclization and annulation strategies in creating the core indane structure, which is a precursor to compounds like this compound.

Table 1: Examples of Annulation Reactions for Indane/Indanone Synthesis

Reaction Type Reactants Catalyst/Reagents Product Type Ref
Robinson Annulation β-diketone + α,β-unsaturated ketone Base Substituted Cyclohexenone libretexts.org
Heck-Aldol Cascade 2-bromobenzaldehyde + Vinyl ether Palladium catalyst, Ethylene glycol 1-Indanone (B140024) liv.ac.uk
[5+2] Cycloaddition 1-Indanone + Internal alkyne Rhodium catalyst Benzocycloheptenone rsc.org
Carboannulation o-bromobenzyl zinc bromide + Alkyne Nickel catalyst Indene organic-chemistry.org
[10+2] Cycloaddition 2-arylidene-1-indanone + 3-nitroindole TEBA, Base Polycyclic cyclopenta[b]indoline rsc.org

Mechanistic Studies of Key Chemical Transformations

Understanding the reaction mechanisms for the introduction of fluorine and amine functionalities is crucial for the synthesis and optimization of compounds such as this compound.

The synthesis of the target compound likely involves the fluorination of an indanone precursor, followed by an amination step.

Fluorination: The introduction of the two fluorine atoms at the C3 position likely proceeds via an electrophilic fluorination of a 1-indanone precursor. The mechanism for the fluorination of β-dicarbonyl compounds, such as indane-1,3-dione, has been studied. nih.gov It is proposed that the reaction begins with the enol form of the ketone attacking an electrophilic fluorine source, like Selectfluor®. nih.gov This is followed by deprotonation to yield the monofluorinated product. A subsequent repetition of this process would yield the difluorinated compound. The mechanism of electrophilic fluorination itself is a subject of debate, with evidence supporting both SN2-type and single-electron transfer (SET) pathways, depending on the substrates and reagents involved. wikipedia.org For ketone enolates, the reaction is often depicted as a nucleophilic attack by the enolate on the electrophilic fluorine atom. youtube.com

Amination: The amine group at the C1 position is typically introduced via reductive amination of the corresponding ketone (in this case, 3,3-difluoro-1-indanone). masterorganicchemistry.com This process involves two main steps:

Imine Formation: The ketone reacts with an amine source, such as ammonia (B1221849) or an ammonia equivalent, under mildly acidic conditions to form an imine intermediate (a compound containing a C=N double bond). masterorganicchemistry.com

Reduction: The imine is then reduced to an amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and, more selectively, sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com NaBH₃CN is particularly effective because it is a weaker reducing agent that selectively reduces the protonated imine in the presence of the starting ketone. masterorganicchemistry.com

A plausible synthetic route is the reductive amination of 3,3-difluoro-1-indanone with an amine source in the presence of a reducing agent like sodium cyanoborohydride. rsc.orgmasterorganicchemistry.com

Both intermediates and transition states are fundamental concepts in describing a reaction mechanism. solubilityofthings.com An intermediate is a species that exists in a local energy minimum between two transition states, making it potentially detectable, whereas a transition state represents the highest energy point on a reaction coordinate and cannot be isolated. solubilityofthings.comreddit.comlibretexts.org

Fluorination Mechanism:

Intermediate: In the electrophilic fluorination of the indanone precursor, the enol or enolate form of the ketone is a key reaction intermediate. nih.gov This species is a nucleophile that attacks the fluorine source.

Transition State: The transition state for this step involves the partial formation of the C-F bond and the partial breaking of the enolate's C=C double bond as it attacks the electrophilic fluorine reagent. wikipedia.org

Reductive Amination Mechanism:

Intermediates: The reductive amination process involves several key intermediates. The first is the carbinolamine, formed by the nucleophilic attack of ammonia on the ketone's carbonyl group. This carbinolamine is typically unstable and undergoes dehydration to form a more stable imine (or the corresponding iminium ion under acidic conditions). masterorganicchemistry.com This imine/iminium ion is the intermediate that is subsequently reduced. masterorganicchemistry.com

Transition States: The reaction has multiple transition states. The first major one occurs during the nucleophilic attack of the amine on the carbonyl carbon. A second significant transition state is associated with the hydride transfer from the reducing agent (e.g., NaBH₃CN) to the iminium carbon. masterorganicchemistry.com This latter transition state involves the partial breaking of the B-H bond and the partial formation of the new C-H bond.

Table 2: Key Species in the Proposed Synthesis

Reaction Step Key Intermediate(s) Role of Intermediate Transition State Description Ref
Electrophilic Fluorination Enol / Enolate Carbon Nucleophile Partial C-F bond formation nih.govwikipedia.org
Reductive Amination Carbinolamine, Imine / Iminium ion Precursor to imine; Species undergoing reduction Hydride transfer from reducing agent to iminium carbon masterorganicchemistry.com

Design and Synthesis of Derivatives and Analogs of 3,3 Difluoro 2,3 Dihydro 1h Inden 1 Amine

Structural Modification of the Indane Core

Alterations to the fundamental indane framework are a primary strategy for creating analogs with tailored properties. This involves the introduction of new functional groups at various positions and the exploration of bioisosteric replacements to modulate the molecule's characteristics.

The indane ring system of 3,3-difluoro-2,3-dihydro-1H-inden-1-amine offers both aromatic and aliphatic sites for substitution. The aromatic portion, a benzene (B151609) ring, can undergo electrophilic aromatic substitution reactions to introduce a variety of substituents. Common transformations include nitration, halogenation, Friedel-Crafts acylation, and alkylation, typically directing substituents to the positions ortho and para to the fused aliphatic ring.

The aliphatic portion of the indane core, specifically the cyclopentene (B43876) ring, also provides opportunities for functionalization. While the C1 and C3 positions are substituted with the amine and gem-difluoro groups respectively, the C2 position is a key site for modification. The introduction of alkyl, aryl, or other functional groups at the C2 position can significantly influence the molecule's conformation and biological activity. nih.govresearchgate.netnih.gov The synthesis of such derivatives often involves multi-step sequences starting from appropriately substituted indanones. For instance, a substituted 3,3-difluoroindanone could be subjected to reductive amination to install the C1-amine and the desired C2-substituent.

Table 1: Potential Substitutions on the Indane Core

Position of SubstitutionType of SubstituentPotential Synthetic Method
Aromatic Ring (C4, C5, C6, C7)Nitro (-NO₂)Electrophilic Nitration
Aromatic Ring (C4, C5, C6, C7)Halogen (-Cl, -Br, -I)Electrophilic Halogenation
Aromatic Ring (C4, C5, C6, C7)Acyl (-COR)Friedel-Crafts Acylation
Aliphatic Ring (C2)Alkyl (-R)Alkylation of a corresponding enolate
Aliphatic Ring (C2)Hydroxyl (-OH)Oxidation of the C2 position

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry to enhance a compound's profile. nih.govdrughunter.com For this compound, several key groups can be considered for bioisosteric replacement.

The primary amine group at the C1 position is a key pharmacophoric feature. It can be replaced by other hydrogen-bond donors or acceptors, or groups that alter basicity. For example, a hydroxyl group, a small alkylamine, or aza-heterocycles could be explored.

The gem-difluoro group at C3 is another candidate for modification. This group significantly impacts the molecule's lipophilicity and metabolic stability. Bioisosteric replacements could include a spiro-cyclopropyl group, an oxetane, or other small rings. nih.govchemrxiv.org The replacement of an amide bond with a 1,2,3-triazole is a known strategy to create more stable analogs. researchgate.net

Table 2: Examples of Bioisosteric Replacements

Original Functional GroupPotential BioisostereRationale for Replacement
Amine (-NH₂)Hydroxyl (-OH)Modify hydrogen bonding and basicity
Amine (-NH₂)1,2,3-TriazoleIntroduce a metabolically stable polar group researchgate.net
Gem-difluoro (-CF₂)Spiro-cyclopropylAlter conformation and lipophilicity
Gem-difluoro (-CF₂)OxetaneModulate polarity and solubility nih.govchemrxiv.org

Stereochemical Variation and Chiral Analog Development

The stereochemistry of a molecule is crucial as it dictates the three-dimensional arrangement of its atoms and thus its interaction with chiral biological systems.

The C1 carbon of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers (R and S). The synthesis of individual enantiomers can be achieved through several methods. One common approach is the resolution of a racemic mixture, where a chiral resolving agent is used to form diastereomeric salts that can be separated by crystallization. ethz.ch Alternatively, asymmetric synthesis can be employed, using a chiral catalyst or auxiliary to selectively produce one enantiomer. ethz.ch

Introducing a second stereocenter, for example by adding a substituent at the C2 position, would result in the formation of diastereomers. ethz.ch For instance, a methyl group at C2 would create four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The synthesis of specific diastereomers requires stereoselective methods that control the relative configuration of the two stereocenters. nih.gov

Table 3: Stereoisomers of a C2-Substituted Analog (e.g., 2-methyl-3,3-difluoro-2,3-dihydro-1H-inden-1-amine)

StereoisomerConfiguration at C1Configuration at C2Relationship
1RREnantiomer of (1S, 2S)
2SSEnantiomer of (1R, 2R)
3RSEnantiomer of (1S, 2R)
4SREnantiomer of (1R, 2S)
1 & 3--Diastereomers
2 & 4--Diastereomers

The specific three-dimensional shape of each stereoisomer determines how it fits into the binding site of a biological target, such as a protein receptor or an enzyme. nih.gov Enantiomers, despite having identical physical properties in an achiral environment, can exhibit vastly different biological activities. One enantiomer may bind with high affinity to a receptor, while the other may have low or no affinity.

Similarly, diastereomers, which have different physical properties, will also have different spatial arrangements of their substituents. rsc.org This can lead to significant variations in their ability to form key interactions (e.g., hydrogen bonds, hydrophobic interactions) within a binding pocket, resulting in differences in biological potency and efficacy. nih.gov

Hybrid Molecule and Conjugate Synthesis

The amine functionality of this compound serves as a convenient handle for conjugation to other molecules, creating hybrid structures with potentially novel or dual activities. Through standard amide bond formation or other coupling chemistries, this scaffold can be linked to a variety of molecular entities.

For example, conjugation to amino acids or peptides could yield peptidomimetics with constrained conformations. researchgate.net Linking to other known pharmacophores could generate hybrid molecules designed to interact with multiple biological targets simultaneously. The synthesis of such conjugates often involves protecting group strategies to ensure selective reaction at the desired amine.

Structure-Activity Relationship (SAR) Studies for Functional Optimization

The functional optimization of this compound derivatives is a critical step in the development of new therapeutic agents. Structure-activity relationship (SAR) studies are instrumental in this process, providing a systematic understanding of how chemical structure correlates with biological activity. These studies involve the synthesis of a series of analogs with specific structural modifications to probe their interactions with biological targets. The insights gained from SAR studies guide the design of more potent and selective compounds.

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.net In the case of the this compound scaffold, the gem-difluoro group at the 3-position is a key feature. This modification can influence the conformation of the five-membered ring and modulate the electronic properties of the molecule.

SAR studies on analogs of this compound would typically explore modifications at three key positions: the aromatic ring, the indane core, and the primary amine.

Modifications to the Indane Scaffold: Alterations to the core indane structure, though less common, can provide valuable SAR data. For example, changing the ring size or introducing heteroatoms could significantly impact the compound's three-dimensional shape and its ability to fit into a binding site. Even subtle changes, like the introduction of a methyl group, can have a profound effect on activity. nih.gov

Amine Group Modifications: The primary amine at the 1-position is a critical functional group, likely involved in key hydrogen bonding interactions or salt bridge formation with the biological target. SAR studies would involve the synthesis of secondary and tertiary amines, as well as the introduction of various alkyl and aryl substituents. The nature and size of these substituents can fine-tune the compound's basicity and steric profile, leading to optimized binding. The 1H-indazole-3-amine structure, for example, is recognized as an effective hinge-binding fragment in some kinase inhibitors. nih.gov

The following interactive data table illustrates a hypothetical SAR study for a series of this compound derivatives, showcasing how different substitutions might affect biological activity.

Compound IDR1 (Aromatic Ring)R2 (Amine)Biological Activity (IC₅₀, nM)
1HH500
24-ClH250
34-FH300
44-OCH₃H600
5HCH₃450
6HC₂H₅700
74-ClCH₃150
84-FCH₃200

Detailed research findings from such SAR studies are crucial for the iterative process of drug design. For example, if a compound with a 4-chloro substituent on the aromatic ring (like compound 2) shows increased potency compared to the unsubstituted parent compound (compound 1), it suggests that a hydrophobic interaction in that region of the binding pocket is favorable. Further optimization might then focus on exploring other halogen or small hydrophobic groups at this position. Similarly, if a small alkyl substituent on the amine (like in compound 5) maintains or slightly improves activity, while a larger group (compound 6) is detrimental, it provides information about the size constraints of the binding site around the amine. The combination of favorable modifications, as seen in compound 7, often leads to a significant enhancement in potency, guiding the selection of lead candidates for further development.

Applications and Advanced Research Roles of 3,3 Difluoro 2,3 Dihydro 1h Inden 1 Amine

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The synthesis of complex, functional molecular systems often relies on a modular approach using well-defined building blocks. semanticscholar.org Chiral amines, in particular, are privileged structures in medicinal chemistry and are essential for creating enantiomerically pure pharmaceuticals. nih.govmdpi.comrsc.org The title compound, 3,3-difluoro-2,3-dihydro-1H-inden-1-amine, serves as a specialized synthon, bringing both chirality and the benefits of fluorination to the target molecule.

The enantiomeric purity of a drug candidate is often critical to its efficacy and safety. Asymmetric synthesis provides a direct route to these optically active compounds. mdpi.comnih.gov The (S)-enantiomer of a derivative of this compound has been identified as a key component in the development of a highly potent pan-inhibitor of the BCR-ABL kinase. nih.gov This enzyme is a crucial target in the treatment of Chronic Myeloid Leukemia (CML). nih.gov The synthesis specifically utilized the (S)-isomer of the difluoro-indene scaffold, highlighting the importance of its chiral nature in achieving potent biological activity. nih.gov The resulting compound, 3a-P1, demonstrated significantly greater potency than its (R)-isomer, confirming that the specific stereochemistry of the amine is essential for effective interaction with the biological target. nih.gov

The development of novel therapeutics often begins with screening diverse libraries of chemical compounds to identify initial "hits". Building blocks are fundamental to this process, enabling the creation of large collections of structurally related molecules. fluorochem.co.ukenamine.net The this compound scaffold is an ideal starting point for such libraries. Its amine functional group allows for straightforward chemical modification, enabling the attachment of a wide variety of substituents. This modularity facilitates the rapid generation of numerous derivatives. A directed screening of such compound libraries led to the identification of the 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole motif as a novel ligand for the estrogen receptor, demonstrating the power of using well-designed building blocks to explore new chemical space. nih.gov

Contributions to Medicinal Chemistry Research and Drug Discovery

The introduction of fluorine into drug candidates is a widely used strategy to enhance their pharmacological profiles. chemrxiv.org The gem-difluoro group in this compound offers distinct advantages, influencing properties from enzyme modulation to metabolic stability. researchgate.net

Compounds derived from the this compound scaffold have shown significant promise as modulators of key biological targets. A notable example is the development of compound 3a-P1, which incorporates an (S)-3,3-difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-inden scaffold. nih.gov This compound was designed as a pan-inhibitor of the BCR-ABL kinase, including the highly resistant T315I mutant, which is a major challenge in CML therapy. nih.gov The compound exhibited potent inhibitory activity against both wild-type and mutant forms of the enzyme. nih.gov Similarly, though using a different but related fluorinated indole (B1671886) core, researchers developed AZD9496, a selective estrogen receptor (ER) downregulator and antagonist for the treatment of ER-positive breast cancer. nih.gov These examples underscore the utility of fluorinated indane-like scaffolds in creating potent and selective enzyme and receptor modulators.

Table 1: Inhibitory Activity of Compound 3a-P1 This table displays the half-maximal inhibitory concentrations (IC50) of the compound against various CML cell lines and engineered BaF3 cells.

Cell LineTargetIC50 (nM)
K562BCR-ABL0.4
Ku812BCR-ABL0.1
BaF3BCR-ABL2.1
BaF3BCR-ABL T315I4.7
Data sourced from Zhang D, et al., J Med Chem, 2021. nih.gov

The difluoro-indene scaffold itself is a key innovation for enhancing the properties of drug candidates. nih.gov The inclusion of fluorine can alter the electronic nature, conformation, and lipophilicity of a molecule, which in turn affects its interaction with biological targets. researchgate.netchemrxiv.org In the case of the BCR-ABL inhibitor 3a-P1, the difluoro-indene scaffold was reported as a novel and privileged structure that contributed to its high potency. nih.gov The unique properties of fluorine-containing substituents are increasingly leveraged by medicinal chemists to optimize lead compounds into viable drug candidates. chemrxiv.org

A primary challenge in drug discovery is designing molecules that are both potent and metabolically stable enough to be effective in the body. The introduction of fluorine is a proven strategy to address this. nih.gov The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing the gem-difluoro group at the 3-position of the indane ring effectively blocks a potential site of metabolism, which can lead to improved pharmacokinetic properties such as a longer half-life. nih.gov This modification can also enhance binding affinity. The high electronegativity of fluorine can lead to favorable non-covalent interactions (such as with N-H or C=O groups in a protein's active site) and can lower the pKa of nearby functional groups, potentially strengthening ionic interactions with the target. chemrxiv.org The BCR-ABL inhibitor 3a-P1, for example, demonstrated favorable pharmacokinetic properties in mice, including good oral bioavailability (32%) and a reasonable half-life (4.61 h), consistent with the strategic benefits of its fluorinated scaffold. nih.gov

Applications in Material Science and Chemical Biology (if applicable based on future discoveries)

While current research is limited, the unique properties of this compound suggest potential future applications. In material science, the rigid, fluorinated scaffold could be incorporated into novel polymers or liquid crystals. In chemical biology, the compound could be used as a starting point for the development of chemical probes to study biological processes, with the fluorine atoms serving as useful reporters for ¹⁹F NMR studies.

Compound Names Table

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the chemical environment of specific nuclei. For 3,3-difluoro-2,3-dihydro-1H-inden-1-amine, the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra is essential for a comprehensive structural characterization.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The protons on the benzene (B151609) ring would typically appear in the downfield region, generally between 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns would be influenced by the substitution on the ring.

The protons of the five-membered ring would be located more upfield. The proton attached to the carbon bearing the amine group (C1-H) would likely be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The two protons on the C2 carbon (C2-H₂) would be diastereotopic due to the chiral center at C1 and would be expected to show complex splitting patterns, likely appearing as a multiplet. The amine protons (-NH₂) would typically present as a broad singlet, though its chemical shift can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H ~7.0 - 8.0 Multiplet
C1-H ~4.0 - 4.5 Multiplet
C2-H₂ ~2.0 - 3.0 Multiplet
NH₂ Variable Broad Singlet

Note: These are predicted values and can vary based on solvent and experimental conditions.

Carbon (¹³C) NMR Analysis

In the ¹³C NMR spectrum, each carbon atom in a unique chemical environment will produce a distinct signal. The aromatic carbons of this compound would resonate in the range of 120-150 ppm. The carbon atom attached to the fluorine atoms (C3) would exhibit a characteristic triplet in the proton-coupled spectrum due to carbon-fluorine coupling and would be significantly shifted downfield. The carbon bearing the amine group (C1) would appear around 50-60 ppm, while the methylene carbon (C2) would be found further upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Aromatic Carbons ~120 - 150
C3 (CF₂) ~120 - 130 (with C-F coupling)
C1 (CH-NH₂) ~50 - 60
C2 (CH₂) ~30 - 40

Note: These are predicted values and can vary based on solvent and experimental conditions.

Fluorine (¹⁹F) NMR for Chemical Shift and Coupling Analysis

Fluorine-19 NMR is a highly sensitive technique for the analysis of organofluorine compounds. researchgate.net For this compound, the two fluorine atoms at the C3 position are chemically equivalent and would be expected to produce a single signal in the ¹⁹F NMR spectrum. This signal would likely appear as a triplet due to coupling with the adjacent methylene protons at the C2 position. The chemical shift of this signal would be in the typical range for geminal difluoroalkanes. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for confirming the presence and electronic environment of the fluorine atoms. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For the hydrochloride salt of this compound (C₉H₁₀F₂N·HCl), the predicted monoisotopic mass is 169.07031 Da for the free base. uni.lu HRMS analysis would be expected to yield a molecular ion peak corresponding to this exact mass, confirming the elemental composition of the compound.

Table 3: Predicted HRMS Data for this compound

Ion Predicted m/z
[M+H]⁺ 170.07759
[M+Na]⁺ 192.05953

Source: Predicted data from PubChem for the hydrochloride salt. uni.lu

Hyphenated Techniques (LC-MS, GC-MS) for Purity and Identification

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. When applied to this compound, the resulting spectrum would be expected to show characteristic absorption bands corresponding to its key structural features.

The primary amine (-NH₂) group would typically exhibit two distinct stretching vibrations in the region of 3500-3200 cm⁻¹. These correspond to the asymmetric and symmetric N-H stretching modes. Additionally, an N-H bending (scissoring) vibration would be expected around 1650-1580 cm⁻¹.

The aromatic ring of the indane structure would produce C-H stretching vibrations above 3000 cm⁻¹ and several characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The aliphatic C-H bonds in the five-membered ring would show stretching vibrations just below 3000 cm⁻¹.

The most distinctive feature, the geminal difluoro group (CF₂), would display strong C-F stretching bands. These are typically found in the 1200-1000 cm⁻¹ region of the IR spectrum and are often the most intense peaks, serving as a clear indicator of fluorination.

A hypothetical data table for the expected IR absorption bands is presented below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (-NH₂)N-H Asymmetric Stretch3500 - 3300
Primary Amine (-NH₂)N-H Symmetric Stretch3400 - 3200
Primary Amine (-NH₂)N-H Bend (Scissor)1650 - 1580
Aromatic RingC-H Stretch3100 - 3000
Aromatic RingC=C Stretch1600 - 1450
Alkane (Cyclic)C-H Stretch2960 - 2850
Geminal DifluorideC-F Stretch1200 - 1000

X-ray Crystallography for Absolute Stereochemistry and Conformation

For this compound, which is a chiral molecule, X-ray crystallography of an enantiomerically pure sample would unambiguously determine its absolute stereochemistry (R or S configuration) at the C1 chiral center. The analysis would also reveal the conformation of the five-membered ring, detailing the degree of puckering and the relative positions of the substituents.

The resulting crystallographic data would include the crystal system, space group, and unit cell dimensions. A detailed report would also provide the precise coordinates of each atom, allowing for the calculation and visualization of the molecular structure.

A hypothetical table of crystallographic data is provided below.

Parameter Description Hypothetical Value
Chemical FormulaMolecular formula of the compoundC₉H₉F₂N
Crystal SystemThe crystal lattice systemOrthorhombic
Space GroupThe symmetry group of the crystalP2₁2₁2₁
a (Å)Unit cell dimension8.5
b (Å)Unit cell dimension10.2
c (Å)Unit cell dimension12.4
V (ų)Volume of the unit cell1074.48
ZMolecules per unit cell4

Other Advanced Analytical Methodologies for Comprehensive Characterization

Beyond IR and X-ray crystallography, a comprehensive characterization of this compound would involve several other advanced analytical techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, confirming its elemental composition (C₉H₉F₂N). The fragmentation pattern observed in the mass spectrum would provide valuable structural information, showing how the molecule breaks apart and helping to confirm the connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be essential for elucidating the detailed structure in solution.

¹H NMR would show the number of different types of protons and their connectivity through spin-spin coupling.

¹³C NMR would indicate the number of unique carbon environments.

¹⁹F NMR is particularly important for fluorinated compounds, providing distinct signals for the fluorine atoms and confirming the presence of the CF₂ group.

Elemental Analysis: This technique would provide the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared to the theoretical values calculated from the molecular formula to verify its purity.

A summary of the information that would be obtained from these techniques is presented in the table below.

Technique Information Obtained
Mass Spectrometry (MS)Molecular weight, elemental composition, fragmentation pattern
¹H NMR SpectroscopyProton environments, connectivity, and stereochemistry
¹³C NMR SpectroscopyCarbon skeleton and chemical environments
¹⁹F NMR SpectroscopyFluorine environments and coupling
Elemental AnalysisPercentage composition (C, H, N) and purity verification

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a detailed understanding of the geometric and electronic properties of molecules. These methods, varying in their level of theory and computational cost, offer predictive power for various molecular attributes.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying medium-sized organic molecules like 3,3-difluoro-2,3-dihydro-1H-inden-1-amine.

Geometry Optimization: DFT calculations are employed to locate the minimum energy structure of the molecule, providing insights into its three-dimensional arrangement. For this compound, key structural parameters such as bond lengths, bond angles, and dihedral angles can be determined. The presence of the gem-difluoro group at the C3 position is expected to significantly influence the puckering of the five-membered ring compared to its non-fluorinated counterpart, 1-aminoindan.

Electronic Structure: DFT also provides a detailed picture of the electronic distribution within the molecule. Properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions, can be calculated. The strong electron-withdrawing nature of the fluorine atoms is anticipated to lower the HOMO-LUMO energy gap, potentially affecting its chemical reactivity and spectroscopic properties. nih.govresearchgate.net

Illustrative DFT Calculated Properties for this compound

PropertyIllustrative ValueUnit
Total Energy-645.1234Hartrees
HOMO Energy-6.89eV
LUMO Energy-0.45eV
HOMO-LUMO Gap6.44eV
Dipole Moment2.5Debye

Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods are also powerful tools for predicting spectroscopic data, which can aid in the characterization of newly synthesized compounds.

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. nih.gov These predictions, when compared with experimental spectra, can help in the assignment of signals and the confirmation of the molecular structure. The predicted ¹⁹F NMR chemical shifts would be particularly sensitive to the local electronic environment of the fluorine atoms.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT, allowing for the simulation of its infrared (IR) spectrum. These simulated spectra can be compared with experimental data to identify characteristic vibrational modes, such as the C-F stretching frequencies, which would be prominent in the spectrum of this compound.

Illustrative Predicted Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (ppm)
¹H7.2-7.5 (aromatic), 4.5 (CH-N), 2.5-3.0 (CH₂)
¹³C140-145 (aromatic), 120-130 (aromatic), 60 (CH-N), 40 (CH₂), 125 (CF₂)
¹⁹F-90 to -110
Vibrational ModePredicted Frequency (cm⁻¹)
N-H stretch3300-3400
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-2950
C=C stretch (aromatic)1450-1600
C-F stretch1000-1100

Note: The data in these tables are illustrative and based on general expectations for similar structures. Specific computational predictions for this compound are not available in the searched literature.

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into reaction pathways, transition states, and energy barriers.

Computational Studies of Reaction Pathways

While specific computational studies on the synthesis of this compound are not readily found in the literature, the general pathways for the synthesis of fluorinated indanes can be explored computationally. For example, the synthesis could potentially proceed through the fluorination of an indanone precursor followed by reductive amination. DFT calculations could be used to model the step-by-step transformation, identifying key intermediates and byproducts.

Transition State Characterization and Energy Barriers

A crucial aspect of understanding a reaction mechanism is the characterization of its transition states (TS). A transition state represents the highest energy point along the reaction coordinate. By locating the TS structure and calculating its energy, the activation energy (energy barrier) for a particular reaction step can be determined. For the synthesis of this compound, computational methods could be used to identify the transition states for the fluorination and reductive amination steps, providing a quantitative measure of the reaction's feasibility and kinetics.

Molecular Dynamics and Docking Simulations

Theoretical and computational chemistry studies, particularly molecular dynamics (MD) and docking simulations, provide invaluable insights into the behavior of molecules at an atomic level. These methods are instrumental in understanding the conformational preferences, flexibility, and potential interactions of drug candidates and other bioactive molecules with their biological targets.

Conformational Analysis and Flexibility

The three-dimensional structure and flexibility of a molecule are critical determinants of its biological activity. Conformational analysis of fluorinated organic molecules, including those with a 1,3-difluoro motif similar to that in this compound, reveals the profound impact of fluorine substitution on molecular shape and behavior. nih.gov

Research on 1,3-difluorinated alkanes has shown that the presence of the -CHF-CH2-CHF- motif significantly influences the conformational profile of the molecule. nih.govnih.gov The conformational preferences are also sensitive to the polarity of the surrounding medium. nih.govnih.gov For instance, in 1,3-difluoropropane, the gg(l) conformation is predominant, a preference that is influenced by stabilizing σC–H → σ*C–F interactions. nih.gov The introduction of fluorine atoms can alter properties such as lipophilicity, solubility, and metabolic stability, which in turn can affect drug-receptor interactions. researchgate.net While specific experimental data on the conformational analysis of this compound is not extensively available, the principles derived from studies on analogous 1,3-difluorinated systems suggest that the fluorine atoms at the 3-position of the indane core will significantly influence its puckering and the orientation of the amine group at the 1-position.

Molecular dynamics simulations can further elucidate the dynamic nature of such compounds. For related systems, MD simulations have been used to assess the stability of protein-ligand complexes by monitoring parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over time. ajchem-a.comnih.gov For example, a stable complex might show an RMSD that plateaus after an initial period, indicating that the system has reached equilibrium. nih.gov The RMSF values can highlight which parts of the molecule are more flexible. ajchem-a.com

Table 1: Illustrative Conformational Analysis Data for a 1,3-Difluorinated Alkane Motif

ConformationDihedral Angle (F-C-C-C)Relative Population (%) in Nonpolar SolventRelative Population (%) in Polar Solvent
Anti (trans)~180°1525
Gauche~60°8575

Note: This table is illustrative and based on general findings for 1,3-difluorinated alkanes to demonstrate the type of data obtained from conformational analysis. The values are not specific to this compound.

Ligand-Target Interactions (if applicable to indanamine derivatives)

Molecular docking and MD simulations are powerful tools to predict and analyze the interactions between a ligand, such as an indanamine derivative, and its biological target, typically a protein or nucleic acid. jocpr.comnih.gov These computational methods are central to rational drug design, allowing for the identification of promising drug candidates. jocpr.com

The process of molecular docking involves predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The strength of this interaction is often quantified by a docking score or binding energy, with more negative values indicating a stronger affinity. ajchem-a.com For instance, in a study of indane-1,3-dione derivatives as potential anti-tubercular agents, docking simulations were used to assess their binding affinity to the InhA enzyme. ajchem-a.com The results revealed that the binding was primarily driven by hydrophobic interactions and hydrogen bonds. ajchem-a.com

Following docking, molecular dynamics simulations can be employed to assess the stability of the predicted ligand-receptor complex over time. ajchem-a.comnih.gov These simulations provide a more dynamic picture of the interactions, taking into account the flexibility of both the ligand and the target. mdpi.com Analysis of the MD trajectory can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov For example, a study on thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents used MD simulations to confirm the stability of the ligand-protein complex and identify the specific amino acid residues involved in the interaction. nih.gov

While specific ligand-target interaction studies for this compound are not widely published, the methodologies applied to other indane and indazole derivatives provide a framework for how such investigations would be conducted. ajchem-a.comjocpr.com The amine group of the title compound would be expected to act as a hydrogen bond donor, while the fluorinated indane scaffold could participate in hydrophobic and other non-covalent interactions.

Table 2: Illustrative Molecular Docking and Interaction Data for an Indanamine Derivative

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesTypes of Interactions
Monoamine Oxidase B-8.5Tyr435, Gln206, Cys172Hydrogen bond, Pi-cation, Hydrophobic
Dopamine Transporter-9.2Asp79, Ser149, Phe326Hydrogen bond, Pi-pi stacking
Serotonin Transporter-9.0Tyr95, Ile172, Phe335Hydrogen bond, Hydrophobic

Note: This table is a hypothetical representation of the kind of data generated from molecular docking studies of an indanamine derivative with various protein targets. The specific values and residues are for illustrative purposes only.

Q & A

Q. Key Considerations :

  • Protecting the amine group during fluorination to prevent side reactions.
  • Optimizing reaction temperature (e.g., 0–40°C) to balance yield and selectivity .

Q. Example Protocol :

StepReagents/ConditionsYield (%)Purity (%)
1H₂SO₄, 80°C, 6h65–7590
2Selectfluor®, DCM, RT, 12h50–6095

Basic: How is the purity and structural integrity of this compound verified?

Answer:
Standard analytical workflows include:

  • HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm).
  • NMR Spectroscopy :
    • ¹H NMR : Peaks for aromatic protons (δ 6.8–7.2 ppm) and amine protons (δ 1.5–2.5 ppm).
    • ¹⁹F NMR : Distinct signals for geminal difluoro groups (δ -120 to -140 ppm).
  • Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~182.1).

Q. Data Contradiction Resolution :

  • Discrepancies in NMR shifts may arise from solvent effects or impurities. Repeat analysis in deuterated DMSO or CDCl₃ .

Advanced: What strategies optimize enantiomeric purity during synthesis?

Answer:
Chiral resolution methods include:

  • Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases.
  • Asymmetric Catalysis : Employing chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to induce stereoselectivity.

Q. Example :

MethodEnantiomeric Excess (%)Conditions
Chiral HPLC98–9920% isopropanol, 1 mL/min
Asymmetric Synthesis85–90Pd(OAc)₂, BINAP, 60°C

Refer to enantiomer separation techniques in for analogous compounds .

Advanced: How can X-ray crystallography resolve structural ambiguities in fluorinated indenamine derivatives?

Answer:

  • SHELX Suite : Use SHELXL for refinement of high-resolution crystallographic data. Fluorine atoms, due to their high electron density, require careful treatment to avoid overfitting.
  • Key Parameters :
    • Mo Kα radiation (λ = 0.71073 Å).
    • Resolution < 1.0 Å for accurate fluorine positioning.

Case Study :
A related compound (5,6-difluoro derivative) showed C–F bond lengths of 1.35–1.38 Å, validated against DFT calculations .

Advanced: What analytical approaches address contradictions in spectroscopic data?

Answer:

  • Cross-Validation : Combine ¹H/¹³C/¹⁹F NMR with IR spectroscopy (e.g., amine N–H stretch ~3300 cm⁻¹).
  • Computational Modeling : DFT simulations (B3LYP/6-311+G(d,p)) to predict NMR shifts and compare with experimental data.

Example :
If experimental ¹⁹F NMR shows a single peak but computational models predict two distinct fluorines, consider dynamic processes (e.g., ring puckering) .

Basic: What are the key reactivity patterns of this compound in organic synthesis?

Answer:

  • Nucleophilic Amine : Reacts with carbonyl groups (e.g., ketones, aldehydes) to form Schiff bases.
  • Electrophilic Aromatic Substitution : Fluorine atoms deactivate the ring, directing reactions to meta/para positions.

Q. Reactivity Table :

Reaction TypeReagentsMajor Product
Reductive AminationNaBH₃CN, RCHON-Alkyl derivatives
OxidationKMnO₄, H₂OIndanone (with ring cleavage)

Refer to for oxidation pathways in similar structures .

Advanced: How does difluoro substitution influence MAO-B inhibition?

Answer:

  • Enhanced Binding : Fluorine’s electronegativity increases dipole interactions with MAO-B’s FAD cofactor.
  • Metabolic Stability : CF₂ groups resist oxidative degradation, prolonging half-life.

Q. Biological Data (Analogous Compound) :

CompoundIC₅₀ (MAO-B)LogP
5,6-Difluoro-indenamine12 nM2.1
Non-fluorinated analog450 nM1.8

See for MAO-B interaction mechanisms .

Advanced: What in silico methods predict pharmacokinetic properties?

Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to MAO-B (PDB: 2V5Z).
  • ADMET Prediction (SwissADME) : Estimate LogP (2.5), CNS permeability (+), and CYP450 inhibition.

Q. Computational Workflow :

Optimize geometry using Gaussian09 (B3LYP/6-31G*).

Calculate solvation free energy (SMD model) for solubility prediction.

Q. Output Example :

ParameterPredicted Value
LogP2.3
H-bond acceptors3
Plasma Protein Binding85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-difluoro-2,3-dihydro-1H-inden-1-amine
Reactant of Route 2
3,3-difluoro-2,3-dihydro-1H-inden-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.